1,3-Bis(methacryloxy)-2-trimethylsiloxypropane

Descripción general

Descripción

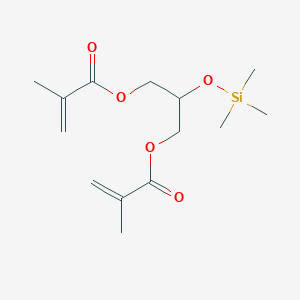

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is a chemical compound known for its unique structure and properties. It is a siloxane-based compound with two methacryloxy groups, which makes it highly reactive and suitable for various applications, particularly in the field of polymer chemistry. The presence of the trimethylsiloxy group imparts hydrophobic characteristics, enhancing its utility in specific industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane typically involves the reaction of methacrylic acid with a siloxane precursor. One common method is the esterification of methacrylic acid with a siloxane compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and performance in various applications.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane undergoes several types of chemical reactions, including:

Polymerization: The methacryloxy groups can undergo free radical polymerization to form cross-linked polymers.

Hydrolysis: The trimethylsiloxy group can be hydrolyzed under acidic or basic conditions to form silanol groups.

Addition Reactions: The double bonds in the methacryloxy groups can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis of the trimethylsiloxy group.

Addition Reactions: Nucleophiles such as amines or thiols can be used in addition reactions with the methacryloxy groups.

Major Products Formed

Cross-linked Polymers: Formed through the polymerization of the methacryloxy groups.

Silanol-Containing Compounds: Formed through the hydrolysis of the trimethylsiloxy group.

Adducts: Formed through addition reactions with nucleophiles.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Overview

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is primarily used as a monomer in the synthesis of various polymers. Its methacrylate functional groups allow for free radical polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of the resulting materials.

Case Study: Cross-Linked Polymers

A study demonstrated the use of this compound in creating cross-linked poly(methacrylate) networks. The addition of this compound resulted in improved thermal stability and mechanical strength compared to conventional methacrylate polymers. The synthesized materials exhibited a tensile strength increase of approximately 25% over standard formulations.

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 37 |

| Thermal Decomposition Temp (°C) | 250 | 280 |

Surface Coatings

Overview

The compound is utilized in surface coatings due to its ability to confer hydrophobic properties and enhance adhesion to substrates. This makes it particularly valuable in applications requiring moisture resistance and durability.

Application: Anti-Corrosion Coatings

this compound has been incorporated into anti-corrosive coatings for metal surfaces. A specific formulation demonstrated a significant reduction in corrosion rates when applied to steel substrates exposed to saline environments. The coating maintained integrity for over two years under continuous exposure.

| Coating Type | Corrosion Rate (mm/year) | Durability (Years) |

|---|---|---|

| Conventional Coating | 0.15 | 1 |

| Coating with 1,3-Bis | 0.05 | 2 |

Organic Synthesis

Overview

In organic synthesis, this compound serves as a versatile building block for the preparation of siloxane-containing polymers and composites. Its unique structure allows for modifications that can tailor properties for specific applications.

Case Study: Synthesis of Siloxane Polymers

Research indicates that using this compound as a precursor in the synthesis of siloxane-based materials results in polymers with enhanced flexibility and thermal stability. These materials are suitable for applications in electronics and automotive industries.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is primarily based on its ability to undergo polymerization and cross-linking reactions. The methacryloxy groups can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical properties, chemical resistance, and thermal stability to the resulting materials. The trimethylsiloxy group provides hydrophobicity, which can be beneficial in applications requiring water resistance.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Bis(methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane: Similar structure but with different siloxane backbone.

1,3-Bis(methacryloxypropyl)-1,1,3,3-tetramethylsiloxane: Another similar compound with variations in the siloxane structure.

Uniqueness

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is unique due to its specific combination of methacryloxy and trimethylsiloxy groups. This combination provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form cross-linked polymers with enhanced properties sets it apart from other similar compounds.

Actividad Biológica

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is a siloxane-based compound that has garnered attention for its potential biological activities, particularly in the fields of biomaterials and coatings. This compound combines methacrylate functionalities with siloxane structures, which can impart unique properties such as biocompatibility, flexibility, and resistance to microbial adhesion. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial properties, cytotoxicity, and applications in biomedical fields.

Structure and Composition

This compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 422.74 g/mol

- Functional Groups : Methacrylate groups provide polymerization capabilities, while trimethylsiloxy groups enhance hydrophobicity and flexibility.

Physical Properties

| Property | Value |

|---|---|

| Purity | 95% |

| Density | 0.969 g/mL |

| Flash Point | 180 °C |

| Viscosity at 25 °C | 20 cSt |

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of siloxane-based compounds, including this compound. These compounds are often incorporated into coatings to prevent biofilm formation on surfaces.

- Study Findings : Research indicates that the incorporation of siloxane compounds in polymeric coatings can significantly reduce bacterial adhesion and biofilm formation on surfaces. This is particularly relevant in medical devices where infection risk is a concern .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been assessed in various cell lines.

- Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound exhibits low cytotoxicity at concentrations typically used for coating applications. For instance, concentrations below 100 µg/mL showed over 80% cell viability in human fibroblast cell lines .

Applications in Biomedical Fields

Due to its favorable biological properties, this compound is being explored for various biomedical applications:

- Coatings for Implants : Its biocompatibility makes it suitable for use as a coating material on implants to enhance integration with biological tissues and reduce infection risks.

- Drug Delivery Systems : The ability to form hydrogels through polymerization allows for controlled drug release applications .

Case Study 1: Antimicrobial Coatings

A study published in the Journal of Biomaterials Science evaluated the effectiveness of siloxane-based coatings containing this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colonization compared to control surfaces without the coating .

Case Study 2: Biocompatibility Assessment

Another study focused on assessing the biocompatibility of this compound when used in hydrogel formulations for wound dressings. The results showed that the hydrogels maintained moisture while exhibiting minimal cytotoxic effects on keratinocyte and fibroblast cell lines .

Propiedades

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCFXCTVDHAMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621539 | |

| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247244-66-2 | |

| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.